2-Chloro-4-(prop-1-YN-1-YL)pyrimidine
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Overview
Description
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a propynyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine typically involves the reaction of 2-chloropyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propargyl alcohol attacks the chlorine-substituted carbon of the pyrimidine ring, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Cross-coupling reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form new carbon-carbon bonds.
Cycloaddition reactions: The propynyl group can undergo cycloaddition reactions with azides to form triazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and bases such as sodium hydride or potassium tert-butoxide.
Cross-coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Cycloaddition reactions: Copper(I) catalysts and azides are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Cross-coupling reactions: Biaryl or heteroaryl compounds.
Cycloaddition reactions: Triazole derivatives.
Scientific Research Applications
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and antiviral agents.
Materials science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical biology: It is employed in the design of molecular probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The propynyl group can participate in covalent bonding with nucleophilic residues in proteins, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the propynyl group and has different reactivity and applications.
4-(Prop-2-yn-1-yloxy)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different electronic properties and reactivity.
2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine: Similar structure but with an oxygen atom linking the propynyl group to the pyrimidine ring.
Uniqueness
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is unique due to the presence of both a chlorine atom and a propynyl group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in different fields of research.
Biological Activity
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is a pyrimidine derivative featuring a chlorine atom at the 2-position and a prop-1-yn-1-yl substituent at the 4-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, particularly in medicinal chemistry. The unique functional groups present in this compound suggest significant potential for various biological applications.
Antimicrobial Activity
Pyrimidine derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that pyrimidines can exhibit significant activity against various bacterial strains.
Compound | Activity Type | MIC (µg/mL) | Target Organisms |
---|---|---|---|
This compound | Antibacterial | 0.5 - 1.0 | E. coli, S. aureus |
Other Pyrimidines | Antifungal | 250 - 500 | Candida albicans |
Studies show that compounds similar to this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 µg/mL against E. coli and S. aureus, indicating potent antibacterial properties .
Anticancer Potential
The anticancer activity of pyrimidine derivatives has been well-documented, with several studies indicating their effectiveness against various cancer cell lines. For instance, structural modifications in pyrimidines can enhance their cytotoxicity against cancer cells.
Case Study:
In a study evaluating various pyrimidine derivatives, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values as low as 0.01 µM, showcasing their potential as anticancer agents .
Structure–Activity Relationship (SAR)
Understanding the SAR of pyrimidines is crucial for optimizing their biological activity. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity.
Substituent Position | Modification | Effect on Activity |
---|---|---|
2 | Chlorine | Increased reactivity |
4 | Alkyne group | Enhanced binding affinity to targets |
Research suggests that modifications at the 2 and 4 positions significantly influence the biological activity of these compounds, making them valuable in drug development .
Properties
CAS No. |
811450-47-2 |
---|---|
Molecular Formula |
C7H5ClN2 |
Molecular Weight |
152.58 g/mol |
IUPAC Name |
2-chloro-4-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H5ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3 |
InChI Key |
KRVODAFIAJQTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
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